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Compound of Interest

Compound Name: 2,6-Dicyclohexylphenol

Cat. No.: B127085

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dicyclohexylphenol, a key chemical intermediate. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses. This information is crucial for the identification,
characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for 2,6-Dicyclohexylphenol (CAS No: 4821-19-6, Molecular Formula:
C1sH260, Molecular Weight: 258.4 g/mol ) is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The 'H and 3C NMR data provide detailed information about the hydrogen and carbon
framework of 2,6-Dicyclohexylphenol.

IH NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration

Assignment

Data Not Available

Aromatic Protons

Data Not Available

Phenolic Hydroxyl

Proton

Data Not Available

Cyclohexyl Protons

(methine)

Data Not Available

Cyclohexyl Protons
(methylene)

13C NMR (Carbon-13 NMR) Data

While specific peak assignments are not publicly available, the presence of a 3C NMR

spectrum has been noted in databases.[1] The expected chemical shifts would correspond to

the aromatic carbons, with the hydroxyl-substituted carbon appearing at a characteristic

downfield shift, and the cyclohexyl carbons appearing in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,6-Dicyclohexylphenol would exhibit characteristic absorption bands for the

hydroxyl and aromatic groups. A vapor phase IR spectrum is available for this compound.[1]

Wavenumber (cm~?) Intensity Assignment

~3600-3200 Broad O-H stretch (phenolic)

~3100-3000 Medium C-H stretch (aromatic)

~2050.2850 Strong C-H stretch (aliphatic -
cyclohexyl)

~1600, ~1450 Medium-Strong C=C stretch (aromatic ring)

~1200 Strong C-O stretch (phenol)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. For 2,6-Dicyclohexylphenol, a GC-MS (Gas
Chromatography-Mass Spectrometry) spectrum is available.[1]

m/z Ratio Relative Abundance Assignment
258 Moderate Molecular lon [M]*
Data Not Available - Fragmentation ions

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard techniques for the analysis of
phenolic and aromatic compounds.

NMR Spectroscopy

1H and 3C NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-25 mg of 2,6-Dicyclohexylphenol in approximately 0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. The choice
of solvent is critical to avoid interfering signals.[2]

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral
width covering the expected chemical shift range (typically 0-12 ppm for phenols), and a

relaxation delay of 1-5 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets
for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the
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low natural abundance of 13C, a larger number of scans and a longer experimental time
are necessary.[3]

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an
internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol

e Sample Preparation: As 2,6-Dicyclohexylphenol is a solid, a small amount of the powdered
sample is placed directly onto the ATR crystal. Ensure good contact between the sample and
the crystal surface by applying gentle pressure.[5]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory (e.g., with a diamond or zinc selenide crystal).[6]

o Data Acquisition:

o Collect a background spectrum of the empty ATR crystal to account for atmospheric and
instrumental interferences.

o Place the sample on the crystal and collect the sample spectrum. Typically, 16 to 32 scans
are co-added at a resolution of 4 cm~* over the mid-IR range (e.g., 4000-400 cm™1).[7]

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Electron lonization (El) - GC-MS Protocol

o Sample Preparation: Dissolve a small amount of 2,6-Dicyclohexylphenol in a volatile
organic solvent (e.g., dichloromethane or methanol).

¢ Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (El) source.[8]
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e Gas Chromatography (GC) Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte.
o Carrier Gas: Helium at a constant flow rate.

o Oven Temperature Program: A temperature gradient is used to ensure good separation
and peak shape. For example, start at a lower temperature and ramp up to a higher
temperature.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.[9][10]
o Mass Analyzer: A quadrupole or ion trap analyzer.

o Scan Range: A typical scan range would be from m/z 40 to 400 to detect the molecular ion
and key fragment ions.[11]

o Data Analysis: The resulting mass spectrum will show the molecular ion peak and a series of
fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure
and can be used for identification.[12][13][14]

Visualizations

To illustrate the general workflow of the spectroscopic analyses described, the following
diagram is provided.
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Caption: General workflow for the spectroscopic analysis of 2,6-Dicyclohexylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127085#spectroscopic-data-of-2-6-
dicyclohexylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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